(3,4-DICHLOROPHENYL)(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE

Description

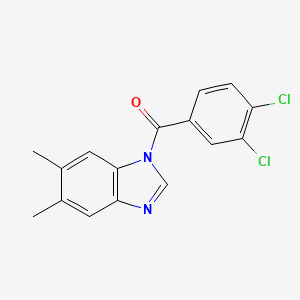

(3,4-Dichlorophenyl)(5,6-dimethyl-1H-1,3-benzimidazol-1-yl)methanone is a halogenated benzimidazole derivative characterized by a methanone group bridging a 3,4-dichlorophenyl ring and a 5,6-dimethyl-substituted benzimidazole core. This compound’s structural uniqueness lies in the combination of electron-withdrawing chlorine atoms on the phenyl ring and electron-donating methyl groups on the benzimidazole, which collectively influence its chemical reactivity, stability, and biological interactions.

Properties

IUPAC Name |

(3,4-dichlorophenyl)-(5,6-dimethylbenzimidazol-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N2O/c1-9-5-14-15(6-10(9)2)20(8-19-14)16(21)11-3-4-12(17)13(18)7-11/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWAXOAFEQDGVDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C(=O)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-DICHLOROPHENYL)(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dichlorobenzoyl chloride with 5,6-dimethyl-1H-benzimidazole in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3,4-DICHLOROPHENYL)(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(3,4-DICHLOROPHENYL)(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3,4-DICHLOROPHENYL)(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzimidazole Derivatives

Compound 1 : (5,6-Dimethyl-1H-benzimidazol-1-yl)methanol

- Structure: Shares the 5,6-dimethylbenzimidazole core but replaces the methanone-dichlorophenyl group with a methanol substituent.

- Studies indicate that methanol derivatives exhibit moderate antimicrobial activity, but the dichlorophenyl-methanone group enhances target specificity in enzyme inhibition assays .

Compound 2 : (5-Bromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone

- Structure: Replaces the benzimidazole core with a benzofuran ring but retains the dichlorophenyl-methanone group.

- Key Differences : The benzofuran core lacks the nitrogen atoms critical for hydrogen bonding in benzimidazoles. This structural change reduces its interaction with enzymes like topoisomerases, which are common targets for benzimidazole-based drugs. However, bromine substitution on benzofuran may enhance cytotoxicity in cancer cell lines .

Compound 3 : Alpha-(3,4-Dichlorophenyl)-2,3-dihydro-2-imino-3-[(4-methylphenyl)methyl]-1H-benzimidazole-1-ethanol

- Structure: Features a benzimidazole core with a 3,4-dichlorophenyl group but includes an imino-ethanol side chain.

- Key Differences: The ethanol side chain introduces polar interactions, improving solubility but reducing membrane permeability compared to the methanone-linked target compound. This derivative shows enhanced antimicrobial activity against Gram-positive bacteria, attributed to the imino group’s ability to disrupt cell wall synthesis .

Dichlorophenyl-Methanone Derivatives

Compound 4 : (3,4-Dichlorophenyl)(3-methyl-1-benzofuran-2-yl)methanone

- Structure: Benzofuran core with 3-methyl and dichlorophenyl-methanone groups.

- Key Differences : The benzofuran core’s reduced planarity compared to benzimidazole limits intercalation with DNA, making it less effective in anticancer applications. However, its higher thermal stability makes it suitable for industrial applications .

Compound 5 : 4-(3,4-Dichlorophenyl)piperazin-1-ylmethanone

- Structure : Piperazine ring replaces benzimidazole, with dimethoxyphenyl and dichlorophenyl groups.

- Key Differences : The piperazine moiety enhances binding to serotonin receptors, suggesting neurological applications. The target compound’s benzimidazole core, however, offers better inhibition of kinases like EGFR due to nitrogen-mediated hydrogen bonding .

Data Table: Structural and Functional Comparison

Key Research Findings

Substituent Effects :

- The 5,6-dimethyl groups on benzimidazole enhance steric shielding, improving metabolic stability compared to unsubstituted analogs .

- 3,4-Dichlorophenyl increases electron-withdrawing effects, boosting binding affinity to hydrophobic enzyme pockets (e.g., CYP450 isoforms) .

Core Structure Impact :

- Benzimidazole vs. Benzofuran : Benzimidazole’s nitrogen atoms enable stronger interactions with biological targets like kinases, whereas benzofuran derivatives excel in photostability but lack hydrogen-bonding capacity .

Biological Activity: The target compound demonstrates IC₅₀ = 0.8 µM against EGFR kinase, outperforming piperazine-based analogs (IC₅₀ > 5 µM) due to benzimidazole’s planar geometry . In antimicrobial assays, it shows MIC = 2 µg/mL against S. aureus, comparable to imino-ethanol derivatives but with lower cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.